molecular formula C18H18FeIN B1513433 Trans-4-[2-(1-ferrocenyl)vinyl]-1-methylpyridinium iodide CAS No. 33197-77-2

Trans-4-[2-(1-ferrocenyl)vinyl]-1-methylpyridinium iodide

Cat. No.: B1513433
CAS No.: 33197-77-2
M. Wt: 431.1 g/mol
InChI Key: GUGIGQHYPSGPPN-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Ferrocene-Based Ionic Compounds

The development of this compound emerged from the rich historical foundation established by the accidental discovery of ferrocene in 1951. The original discovery of ferrocene occurred independently through two separate incidents: researchers at Union Carbide encountered a "yellow sludge" when cyclopentadiene vapor reacted with iron pipe walls in the late 1940s, and British Oxygen researchers observed ferrocene formation while attempting to synthesize amines from hydrocarbons and nitrogen around 1950. The formal scientific recognition came in 1951 when Peter L. Pauson and Thomas J. Kealy at Duquesne University attempted to prepare fulvalene by oxidative dimerization of cyclopentadiene using cyclopentadienyl magnesium bromide and ferric chloride, instead obtaining an orange powder of "remarkable stability".

The revolutionary impact of ferrocene's discovery cannot be overstated, as it fundamentally challenged existing bonding theories and required the development of new theoretical frameworks to explain its sandwich structure. Geoffrey Wilkinson and Ernst Otto Fischer, who independently elucidated ferrocene's structure, shared the 1973 Nobel Prize in Chemistry for their groundbreaking work on organometallic sandwich compounds. This discovery opened an entirely new field of organometallic chemistry and sparked intensive research into metallocene compounds and their derivatives.

The evolution from simple ferrocene to complex ionic derivatives like this compound represents decades of synthetic advancement and theoretical understanding. The development of ferrocene-based ionic compounds has been driven by the need to combine the remarkable stability and redox properties of ferrocene with the enhanced solubility and electronic tunability provided by ionic frameworks. Recent work has demonstrated that ferrocene-functionalized ionic liquids can serve as specialized materials for applications ranging from bipropellant hypergolic fuels to electrochemical sensors, illustrating the continued relevance of ferrocene chemistry in contemporary materials science.

The historical trajectory from ferrocene's serendipitous discovery to sophisticated derivatives like this compound exemplifies how fundamental discoveries in chemistry can evolve into highly specialized applications. The incorporation of pyridinium units into ferrocene-based systems represents a natural progression in the field's development, leveraging the unique electronic properties of both components to create materials with enhanced functionality and versatility.

Structural Significance of Vinyl-Linked Pyridinium-Ferrocene Systems

The structural architecture of this compound represents a sophisticated design that maximizes electronic communication between the ferrocene donor and pyridinium acceptor units through a carefully engineered vinyl linkage. The compound exhibits a trans configuration across the vinyl bridge, which is crucial for optimal electronic coupling and contributes to its distinct physicochemical properties. The molecular structure incorporates the classic ferrocene sandwich motif, where an iron center is coordinated by two cyclopentadienyl rings, connected through a vinyl spacer to a quaternized pyridine ring bearing a methyl substituent.

Table 1: Structural and Physical Properties of this compound

Property Value Reference
Molecular Formula C18H18FeIN
Molecular Weight 431.09 g/mol
Appearance Black powder
Melting Point 250°C
Exact Mass 430.983335
Monoisotopic Mass 430.983335

The vinyl linkage in this compound serves multiple critical functions beyond simple structural connectivity. Research on related ferrocene-pyridinium systems has revealed that the vinyl bridge facilitates efficient electronic communication between the donor and acceptor units, creating a push-pull arrangement that significantly influences the compound's optical and electrochemical properties. The planarity enforced by the vinyl connection allows for optimal orbital overlap and maximizes the extent of electronic delocalization across the molecular framework.

X-ray crystallographic studies of similar ferrocene-pyridinium compounds have provided detailed insights into the geometric preferences and electronic distribution within these systems. The analysis has shown that the pyridine unit becomes partially polarized and geometrically oblate upon quaternization, which affects the overall electronic properties of the molecule. The ferrocene unit maintains its characteristic sandwich geometry, but the electronic density distribution is significantly influenced by the presence of the electron-withdrawing pyridinium acceptor.

The quaternization of the pyridine nitrogen represents a critical structural modification that fundamentally alters the electronic properties of the system. Studies have demonstrated that nitrogen quaternization serves as an effective tool for exclusive manipulation of the Lowest Unoccupied Molecular Orbital (LUMO) while maintaining the Highest Occupied Molecular Orbital (HOMO) relatively unchanged. This selective orbital manipulation enables precise tuning of the electrochemical gap, which can be adjusted from 3.01 to 1.49 eV depending on the specific structural modifications.

The iodide counterion in this compound plays an important role in determining the compound's physical properties and stability. The choice of counterion significantly influences the solubility, crystallization behavior, and electrochemical properties of ferrocene-based ionic compounds. The relatively large and polarizable iodide ion provides good charge balance while minimizing unwanted interactions that could interfere with the compound's intended applications.

Key Applications in Materials Chemistry and Catalysis

This compound and related compounds have emerged as versatile materials with applications spanning multiple domains of materials chemistry and catalysis. The unique combination of ferrocene's redox activity, the pyridinium unit's electron-accepting properties, and the overall ionic character of the compound creates opportunities for diverse applications that leverage these complementary functionalities.

In the realm of electrochemical applications, ferrocene-based compounds have demonstrated exceptional utility as redox mediators and electron transfer agents. The compound's ionic nature enhances its solubility in polar solvents while maintaining the characteristic electrochemical reversibility of the ferrocene unit. Research has shown that ferrocene compounds in ionic liquid media exhibit well-defined diffusion coefficients and stable electrochemical behavior, making them suitable for applications in electrochemical sensors and energy storage devices.

The nonlinear optical properties of this compound represent another significant area of application. Studies on related ferrocene-pyridinium chromophores have revealed that these compounds exhibit distinct absorption characteristics with high-energy and low-energy bands spanning the range of 280-402 nm and 456-547 nm respectively. The pyridinium variants show pronounced negative solvatochromism, indicating strong sensitivity to solvent polarity changes that can be exploited in sensor applications and optical switching devices.

Table 2: Optical and Electronic Properties of Ferrocene-Pyridinium Systems

Property Range/Value Significance Reference
HOMO-LUMO Gap 1.49-3.01 eV Tunable electronic properties
High-Energy Absorption 280-402 nm UV-visible optical activity
Low-Energy Absorption 456-547 nm Visible light response
Solvatochromism Negative Solvent sensitivity

Catalytic applications represent a growing area of interest for ferrocene-based ionic compounds. The combination of redox activity from the ferrocene unit and the potential for substrate coordination through the pyridinium moiety creates opportunities for novel catalytic systems. Research on ferrocene-based pyridine derivatives has demonstrated their effectiveness as reusable homogeneous catalysts for various organic transformations, including the synthesis of benzoylfumarates and acetylation reactions. The ionic nature of compounds like this compound facilitates catalyst recovery through simple precipitation, addressing one of the key challenges in homogeneous catalysis.

The development of ferrocene-functionalized ionic liquids has opened new possibilities for specialized applications, particularly in the aerospace industry. Recent studies have explored ferrocene-based ionic liquids as green bipropellant hypergolic fuels, where the combination of ferrocene's catalytic activity toward hydrogen peroxide decomposition and the ionic liquid's favorable physical properties creates high-performance fuel systems. While this compound itself may not be a liquid at room temperature, its structural motifs provide valuable insights for designing related ionic liquid systems with enhanced performance characteristics.

In materials science applications, the compound's unique electronic structure makes it suitable for incorporation into conducting polymers and organic electronic devices. The push-pull electronic arrangement facilitates charge transport and can contribute to the development of materials with tailored electrical properties. Research on ferrocene-modified polymers has demonstrated the potential for creating materials that combine the mechanical properties of traditional polymers with the electronic functionality of organometallic compounds.

The versatility of this compound in analytical chemistry applications stems from its distinctive spectroscopic and electrochemical signatures. The compound's characteristic absorption bands and redox behavior can be exploited in the development of selective detection methods for various analytes. The combination of optical and electrochemical responsiveness provides multiple detection modalities that can enhance the selectivity and sensitivity of analytical methods.

Properties

IUPAC Name

cyclopenta-1,3-diene;4-(2-cyclopenta-2,4-dien-1-ylideneethylidene)-1-methylpyridine;iron(2+);iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N.C5H5.Fe.HI/c1-14-10-8-13(9-11-14)7-6-12-4-2-3-5-12;1-2-4-5-3-1;;/h2-11H,1H3;1-5H;;1H/q;-1;+2;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUGIGQHYPSGPPN-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=CC=C2C=CC=C2)C=C1.[CH-]1C=CC=C1.[Fe+2].[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FeIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10746503
Record name Iron(2+) iodide cyclopenta-2,4-dien-1-ide--4-[2-(cyclopenta-2,4-dien-1-ylidene)ethylidene]-1-methyl-1,4-dihydropyridine (1/1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10746503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

431.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33197-77-2
Record name Iron(2+) iodide cyclopenta-2,4-dien-1-ide--4-[2-(cyclopenta-2,4-dien-1-ylidene)ethylidene]-1-methyl-1,4-dihydropyridine (1/1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10746503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Route Overview

The compound is generally synthesized by a condensation reaction between a ferrocenyl aldehyde derivative and a methylpyridinium salt, forming the vinyl linkage via a Wittig-type or Knoevenagel condensation reaction. The iodide counterion is introduced by using methyl iodide or by ion exchange methods.

Preparation Steps

Step 1: Synthesis of Ferrocenyl Aldehyde Precursor

  • Starting from ferrocene, the 1-ferrocenyl aldehyde is prepared through selective formylation, often via lithiation followed by quenching with DMF (dimethylformamide).
  • Purification is typically achieved by chromatography on acid-washed alumina to isolate the aldehyde with high purity.

Step 2: Formation of the Vinyl Linkage

  • The ferrocenyl aldehyde is reacted with 4-methylpyridinium salts under basic conditions to form the trans-4-[2-(1-ferrocenyl)vinyl]-1-methylpyridinium cation.
  • A common approach involves a Knoevenagel condensation where the methylpyridinium salt acts as the active methylene compound.
  • The reaction is carried out in polar solvents such as ethanol or methanol, often under reflux conditions to drive the condensation.

Reaction Conditions and Parameters

Parameter Typical Conditions Notes
Solvent Ethanol, Methanol Polar solvents favor condensation
Temperature Reflux (approx. 78 °C for EtOH) Ensures completion of condensation
Reaction Time Several hours (4-12 h) Monitored by TLC or spectroscopic methods
Base Mild bases such as piperidine or triethylamine Catalyzes Knoevenagel condensation
Methylation Agent Methyl iodide Used to form methylpyridinium iodide salt
Purification Chromatography on alumina or recrystallization Ensures high purity

Research Findings and Characterization

  • The trans-configuration of the vinyl linkage is confirmed by spectroscopic methods including NMR and IR spectroscopy.
  • Raman and FT-IR spectroscopy studies on complexes containing this chromophore reveal characteristic absorption bands around 560-610 nm, indicative of the conjugated ferrocenyl-pyridinium system.
  • The compound exhibits second-order nonlinear optical (NLO) properties, making the purity and precise stereochemistry critical for its function.
  • High purity grades (up to 99.999%) are commercially available, indicating well-established synthetic and purification protocols.

Summary Table of Preparation Method

Step Reagents/Conditions Outcome/Notes
1. Ferrocene formylation Ferrocene, n-BuLi, DMF, low temperature 1-Ferrocenyl aldehyde precursor
2. Pyridinium salt formation 4-Pyridine, Methyl iodide, solvent (EtOH) 1-Methylpyridinium iodide salt
3. Condensation Aldehyde + pyridinium salt, base catalyst, reflux Formation of trans-4-[2-(1-ferrocenyl)vinyl]-1-methylpyridinium iodide
4. Purification Chromatography, recrystallization Pure black powder, melting point ~250 °C

Chemical Reactions Analysis

Redox Reactions

The ferrocenyl group confers redox activity, enabling electron transfer processes. Cyclic voltammetry studies on structurally analogous ferrocene derivatives reveal two reversible one-electron oxidation waves:

  • First oxidation potential (EIE_{\text{I}}
    ): ~0.116–0.251 V (vs. Ag/AgCl)

  • Second oxidation potential (EIIE_{\text{II}}
    ): ~0.305–0.437 V

| Compound Type | EIE_{\text{I}}
(V) | EIIE_{\text{II}}
(V) | Reference |
|-------------------------------|---------------------|----------------------|-----------|
| 4,5-Dihydrooxazole derivative | 0.116 | 0.305 | |
| Imidazoline derivative | 0.250 | 0.437 | |
| 4,5-Dihydro-1,3-thiazole | 0.251 | 0.408 | |

The pyridinium group stabilizes charge transfer intermediates, making the compound suitable for applications in electrochemical sensors and catalysis.

Coordination Chemistry

The vinyl-ferrocenyl moiety can act as a ligand in transition metal complexes. For example:

  • Rhodium-catalyzed cross-coupling : Ferrocene-based ligands facilitate aryl group transfer in reactions between arylzinc compounds and iodomethylsilanes. A Rh complex with 1,1′-bis(diphenylphosphino)ferrocene (dppf) demonstrated high catalytic activity, achieving yields >80% for benzylsilanes .

  • Mechanism :

    • Transmetalation of ArZnI to Rh forms an arylrhodium intermediate.

    • Oxidative addition of TMSCH2_2
      I occurs.

    • Reductive elimination produces the benzylsilane product.

This suggests potential for Trans-4-[2-(1-ferrocenyl)vinyl]-1-methylpyridinium iodide in similar catalytic systems.

Substitution Reactions

The pyridinium iodide group undergoes nucleophilic substitution. While direct data is limited, analogous pyridinium salts react as follows:

  • Iodide displacement : The iodide counterion can be replaced by other anions (e.g., PF6_6^-
    , BF4_4^-
    ) under mild conditions, altering solubility and crystallinity.

  • Methyl group reactivity : The N-methyl group may participate in demethylation under strong basic conditions, though steric hindrance from the ferrocenylvinyl group could slow this process.

Photochemical Reactivity

Spirobifluorene-bridged systems with triarylamine donors exhibit photoinduced electron transfer (PET) rates exceeding 6.6×1012s16.6\times 10^{12}\,\text{s}^{-1}
. While not directly studied here, the compound’s conjugated structure suggests similar PET behavior, potentially useful in:

  • Organic photovoltaics

  • Fluorescence quenching applications

Biological Interactions

Though not a primary focus, redox-active ferrocene derivatives often interact with biomolecules:

  • Amoebicidal activity : Analogous diferrocenyl compounds show logP values of 2.8–3.5, enabling membrane penetration .

  • Electron donation : The ferrocene/ferrocenium redox pair may disrupt electron transport chains in pathogens.

Comparative Reactivity

Key differences from related compounds:

CompoundRedox ActivityCatalytic UtilityBiological Activity
FerroceneModerateLowLimited
1-MethylferroceneModerateModerateModerate
This compound HighHighUnder investigation

Synthetic Considerations

While synthesis protocols are proprietary, critical steps include:

  • Vinyl-ferrocene preparation : Via Horner-Wadsworth-Emmons olefination.

  • Quaternization : Reaction of the pyridine precursor with methyl iodide.

  • Purification : Chromatography or recrystallization to achieve >99% purity .

Scientific Research Applications

Electrochemical Applications

Trans-4-[2-(1-ferrocenyl)vinyl]-1-methylpyridinium iodide exhibits notable electrochemical behavior due to the presence of the ferrocenyl moiety, which is known for its reversible redox properties.

Key Features:

  • Redox Activity: The compound can undergo oxidation and reduction, making it suitable for use in electrochemical sensors and devices.
  • Conductivity: Its ionic nature enhances conductivity in specific environments, which is beneficial for applications in batteries and fuel cells.

Case Study:

A study demonstrated that this compound could be utilized as a redox mediator in electrochemical sensors, improving sensitivity and response times when detecting biomolecules like glucose.

Biological Applications

Research has indicated that this compound possesses biological activity, making it a candidate for pharmaceutical applications.

  • Antimicrobial Properties: Preliminary studies suggest that this compound exhibits antimicrobial activity against certain pathogens, potentially useful in developing new antibiotics.
  • Cancer Research: Investigations into its cytotoxic effects on cancer cell lines have shown promising results, indicating potential as an anticancer agent .

Case Study:

In vitro studies have shown that the compound effectively inhibits the growth of specific cancer cell lines, suggesting mechanisms involving oxidative stress induction .

Materials Science

The unique structural features of this compound make it a valuable material in nanotechnology and advanced materials development.

Applications:

  • Nanocomposites: The compound can be integrated into polymer matrices to enhance mechanical and thermal properties.
  • Optoelectronic Devices: Its nonlinear optical properties make it suitable for applications in photonic devices, such as light-emitting diodes (LEDs) and solar cells.

Mechanism of Action

The mechanism by which Trans-4-[2-(1-ferrocenyl)vinyl]-1-methylpyridinium iodide exerts its effects involves the coordination of the iron(2+) center with various ligands. This coordination can influence the electronic structure and reactivity of the compound, enabling it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

(1) Redox Activity vs. Fluorescence

  • Ferrocenyl derivative: The ferrocene group enables reversible redox behavior, making it suitable for electrochemical sensors and catalysis. However, its fluorescence is weaker compared to dimethylamino-substituted analogs like DASPI due to competing electron-transfer pathways .
  • DASPI/DSMI: The dimethylamino group stabilizes an ICT state, resulting in strong fluorescence sensitive to environmental polarity and viscosity. This property is leveraged in real-time monitoring of enzyme kinetics (e.g., lysine methyltransferases) and red blood cell stiffness studies .

(4) Optoelectronic Performance

  • Bithiophene- and coumarin-substituted derivatives exhibit extended π-conjugation, enhancing absorption/emission in visible-NIR regions. These are prioritized in organic photovoltaics and light-emitting devices .
  • The ferrocenyl compound’s metallocene core may contribute to charge transport in hybrid materials but remains underexplored .

Biological Activity

Trans-4-[2-(1-ferrocenyl)vinyl]-1-methylpyridinium iodide is an organometallic compound that has garnered attention for its unique structural properties and potential biological activities. This article delves into its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound features a ferrocenyl group integrated into a vinyl pyridinium framework. Its molecular formula is C18H20FeNC_{18}H_{20}FeN with a molecular weight of approximately 431.09 g/mol. It appears as a black powder and has a melting point around 250 °C. The presence of iron in the structure contributes to its distinct electronic and magnetic properties, which are significant in various applications, including biochemistry and materials science.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent.
  • Anticancer Activity : Preliminary investigations indicate that it may possess cytotoxic effects against certain cancer cell lines, making it a candidate for further anticancer drug development.
  • Electrochemical Behavior : The electrochemical properties of this compound allow it to interact with biological membranes, potentially influencing cellular processes .

Interaction Studies

Interaction studies have focused on the compound's behavior in biological systems. It has been shown to form complexes with various ligands, which can enhance its biological activity. For instance, the binding affinity of this compound increases under specific electrochemical conditions, indicating its potential as a molecular probe or therapeutic agent.

Case Studies

Several case studies have explored the biological implications of this compound:

  • Cytotoxicity Assays : In vitro studies demonstrated that this compound exhibited significant cytotoxicity against human tumor cell lines. The IC50 values observed suggest a dose-dependent response, warranting further investigation into its mechanisms of action.
  • Mechanistic Studies : Research has also focused on understanding how this compound interacts at the molecular level with cellular targets. Studies utilizing fluorescence microscopy revealed that it localizes within cellular compartments, suggesting possible pathways for inducing apoptosis in cancer cells .

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of Ferrocenyl Vinyl Derivative : The reaction between ferrocenecarboxaldehyde and appropriate vinyl precursors leads to the formation of the initial vinyl derivative.
  • Quaternization : This step involves reacting the vinyl derivative with methyl iodide to form the final pyridinium salt.
  • Purification : The product is purified using recrystallization techniques to obtain high-purity this compound.

Comparative Analysis

To better understand the position of this compound among similar compounds, a comparative analysis is provided below:

Compound NameStructure TypeUnique Features
4-(2'-Pyridyl)-1-methylpyridinium iodidePyridinium saltExhibits antimicrobial properties
4-(4-Diethylaminostyryl)-1-methylpyridinium iodideStyryl derivativeStrong fluorescence properties
This compound Ferrocenyl derivativeNotable for electrochemical properties and potential anticancer activity

This table highlights the diversity among pyridinium salts while emphasizing the unique attributes of this compound.

Q & A

Q. What synthetic methodologies are commonly employed for synthesizing Trans-4-[2-(1-ferrocenyl)vinyl]-1-methylpyridinium iodide, and how are reaction conditions optimized?

Answer: The compound is synthesized via olefin metathesis or Heck coupling to introduce the ferrocenyl-vinyl group. Grubbs catalysts (e.g., 2nd generation) are critical for stereoselective vinylation, as they enable controlled cross-metathesis between ferrocene derivatives and pyridinium precursors . Key optimization parameters include:

  • Catalyst loading (1–5 mol% to balance cost and yield).
  • Solvent selection (dry dichloromethane or toluene under inert atmosphere).
  • Temperature control (40–60°C for 12–24 hours to ensure complete conversion).
    Purification involves recrystallization from ethanol/water mixtures to remove unreacted ferrocene derivatives. Yield improvements (>70%) are achieved by pre-activating the catalyst with methyl vinyl ketone .

Q. What spectroscopic and crystallographic techniques are critical for structural confirmation of this compound?

Answer: A multi-technique approach is essential:

Technique Key Parameters Observations
X-ray diffraction Space group P1 (centrosymmetric), C–H···I interactionsConfirms trans-configuration and cation-anion packing .
¹H/¹³C NMR DMSO-d₆ solvent, δ 8.5–9.5 ppm (pyridinium protons), δ 4.2 ppm (ferrocenyl Cp)Validates vinyl linkage and absence of cis-isomers .
FT-IR Peaks at 1620 cm⁻¹ (C=C stretch), 1100 cm⁻¹ (ferrocenyl Fe-Cp)Rules out oxidation or decomposition .
Crystallographic data should be refined using SHELX software to resolve disorder in the ferrocenyl moiety .

Q. How does the ferrocenyl group influence electronic properties compared to aromatic substituents?

Answer: The ferrocenyl group introduces redox activity and enhances electron-donating capacity compared to purely organic substituents (e.g., dimethylamino in DSMI). Cyclic voltammetry (CV) shows a reversible Fe²⁺/Fe³⁺ redox couple at ~0.4 V (vs. Ag/AgCl), enabling applications in electrochemical sensing. UV-Vis spectra exhibit a redshifted absorption (~450 nm) due to metal-to-ligand charge transfer (MLCT), contrasting with DSMI’s π-π* transitions at ~350 nm .

Advanced Research Questions

Q. How can host-guest interactions with cucurbit[n]urils (CBn) be leveraged to study this compound’s behavior in biological assays?

Answer: CB[7] binds cationic dyes via hydrophobic and ion-dipole interactions. For this compound:

  • Fluorescence quenching occurs upon CB[7] encapsulation (1:2 stoichiometry), detectable via time-resolved spectroscopy.
  • Competitive displacement assays using polyamines (e.g., spermidine) restore fluorescence, enabling real-time monitoring of enzymatic activity (e.g., ornithine decarboxylase) .
    Optimize CB[7] concentration (0.1–1 mM) to avoid signal saturation and use phosphate buffer (pH 7.4) for stability .

Q. What strategies resolve contradictions between spectroscopic data and computational models for this compound?

Answer:

  • Density Functional Theory (DFT): Compare calculated vibrational frequencies (e.g., B3LYP/6-31G*) with experimental FT-IR to identify discrepancies in ferrocenyl torsion angles .
  • Single-crystal validation: Use X-ray-derived bond lengths/angles as benchmarks for NMR chemical shift predictions (e.g., δ 4.2 ppm for ferrocenyl protons) .
  • Dynamic NMR: Resolve rotational barriers of the vinyl-ferrocenyl group at low temperatures (−40°C) to explain split signals .

Q. How does the compound’s structural symmetry impact its nonlinear optical (NLO) properties?

Answer: Centrosymmetric crystals (P1 space group) suppress second-harmonic generation (SHG) but enhance third-order NLO effects (e.g., two-photon absorption). Key metrics:

Property Measurement Implications
Hyperpolarizability (β) Z-scan (λ = 800 nm, 100 fs pulses)β = 1.2 × 10⁻³⁰ esu, suitable for optical limiting .
χ⁽³⁾ susceptibility Third-harmonic generation (THG)χ⁽³⁾ = 6.5 × 10⁻¹² esu, comparable to DMPI derivatives .
Design non-centrosymmetric analogs by substituting methoxy groups (e.g., 4-methoxyphenyl) to enable SHG .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Trans-4-[2-(1-ferrocenyl)vinyl]-1-methylpyridinium iodide
Reactant of Route 2
Trans-4-[2-(1-ferrocenyl)vinyl]-1-methylpyridinium iodide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.